Succinylmonocholine iodide

説明

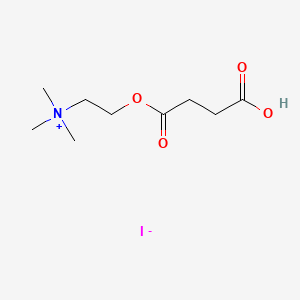

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSYFCOIPGPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14720-92-4 | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succinylmonocholine iodide chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of Succinylmonocholine Iodide

Introduction

Succinylcholine (suxamethonium) is a depolarizing neuromuscular blocking agent renowned for its rapid onset and short duration of action, making it a cornerstone in clinical settings for procedures requiring transient muscle paralysis, such as endotracheal intubation.[1][2] Its pharmacological activity is, however, fleeting. Succinylcholine is rapidly hydrolyzed in the plasma by the enzyme butyrylcholinesterase (BCHE), also known as pseudocholinesterase, into its primary metabolite, succinylmonocholine.[1][3] This initial hydrolysis product is then more slowly broken down into the endogenous compounds succinic acid and choline.[4][5]

While succinylcholine itself has a very short biological half-life, its metabolite, succinylmonocholine, persists for a significantly longer period, making it a crucial analyte in forensic and toxicological investigations of succinylcholine administration.[6][7] Understanding the distinct chemical properties, structure, and analytical methodologies for succinylmonocholine is therefore of paramount importance for researchers, clinical chemists, and drug development professionals. This guide provides a comprehensive technical overview of succinylmonocholine iodide, from its molecular structure and synthesis to its analytical quantification and stability profile.

Part 1: Molecular Structure and Chemical Properties

Succinylmonocholine is an ester of succinic acid and choline. As a quaternary ammonium compound, it exists as a cation and is paired with a counter-ion, in this case, iodide. The structure features a single choline moiety ester-linked to a succinic acid molecule, which retains a terminal carboxylic acid group.

Chemical Structure Diagram

Caption: Molecular structure of Succinylmonocholine Iodide.

Physicochemical Properties

Quantitative data for succinylmonocholine iodide is sparse in the literature, as it is primarily handled as a metabolite. However, key properties can be identified from chemical suppliers and inferred from its structure. For context, properties of the parent compound, succinylcholine iodide, are also provided.

| Property | Succinylmonocholine Iodide | Succinylcholine Iodide |

| IUPAC Name | [2-[(3-Carboxypropanoyl)oxy]ethyl]trimethylazanium Iodide | trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide[8] |

| CAS Number | 14720-92-4[4] | 541-19-5[1][9] |

| Molecular Formula | C₉H₁₈INO₄[4] | C₁₄H₃₀I₂N₂O₄[8] |

| Molecular Weight | 331.15 g/mol [4] | 544.21 g/mol [1][8] |

| Appearance | White to Pale Yellow Solid[4] | Slightly hygroscopic crystals[1] |

| Melting Point | Data not available | 243-245 °C[1][2] |

| Solubility | Data not available (Expected to be soluble in water) | Freely soluble in water and normal saline[1] |

| Stability in Solution | More stable than succinylcholine.[6] | Aqueous solutions undergo progressive hydrolysis; most stable at pH 4-5.[1][10] |

Part 2: Synthesis and Characterization

While not commercially available as a standard reagent, succinylmonocholine iodide can be synthesized in a laboratory setting. The following protocol is adapted from a validated method for producing a deuterated internal standard, which is a critical tool for mass spectrometric quantification.[11]

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for Succinylmonocholine Iodide.

Experimental Protocol: Synthesis of Succinylmonocholine Iodide

This protocol describes a two-step synthesis involving the esterification of succinic anhydride followed by quaternization of the resulting tertiary amine.

Step 1: Synthesis of 2-(Dimethylamino)ethyl hydrogen succinate (desmethyl-SMC)

-

Rationale: This step creates the ester linkage and the succinate backbone, leaving a tertiary amine ready for quaternization. Using succinic anhydride ensures that only one carboxyl group reacts, producing the desired mono-ester.

-

Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve succinic anhydride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile). b. Slowly add dimethylaminoethanol (1.0 eq) to the solution at room temperature. The reaction is typically exothermic. c. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure complete reaction. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate product, desmethyl-SMC. This intermediate can be purified by recrystallization if necessary.

Step 2: Quaternization to form Succinylmonocholine Iodide

-

Rationale: This step converts the tertiary amine of the intermediate into a quaternary ammonium salt using methyl iodide. The iodide ion serves as the counter-ion.

-

Procedure: a. Dissolve the crude or purified desmethyl-SMC from Step 1 in a polar aprotic solvent such as acetone or acetonitrile. b. Add methyl iodide (CH₃I) (1.1-1.5 eq) to the solution. c. Stir the mixture at room temperature. The quaternary salt product is typically insoluble in the reaction solvent and will precipitate out of solution. d. Allow the reaction to proceed for 12-24 hours to ensure complete quaternization. e. Collect the precipitated solid by vacuum filtration. f. Wash the solid with cold solvent (acetone or ether) to remove unreacted starting materials. g. Dry the final product, succinylmonocholine iodide, under vacuum.

Characterization and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a sharp singlet around 3.1-3.3 ppm corresponding to the nine protons of the trimethylammonium group (-N⁺(CH₃)₃). Methylene protons adjacent to the quaternary nitrogen (-CH₂-N⁺) would appear as a triplet around 3.6-3.8 ppm. The methylene protons adjacent to the ester oxygen (-O-CH₂-) would be shifted further downfield to around 4.3-4.5 ppm. The two methylene groups of the succinate backbone would appear as two distinct triplets or a complex multiplet around 2.5-2.8 ppm. The acidic proton of the carboxyl group may appear as a broad singlet at a variable chemical shift (>10 ppm) or may not be observed depending on the solvent.

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~174 ppm), the carboxylic acid carbonyl carbon (~177 ppm), carbons of the choline backbone (~54 ppm for -N⁺(CH₃)₃, ~58 ppm for -O-CH₂-, and ~65 ppm for -CH₂-N⁺), and the succinate methylene carbons (~29-31 ppm).

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the succinylmonocholine cation [M]⁺. Its expected m/z would be 204.12 (C₉H₁₈NO₄⁺).

-

Tandem MS (MS/MS) would produce characteristic fragment ions useful for structural confirmation, including fragments corresponding to the phosphocholine headgroup.

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band would be observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid.

-

Two distinct strong C=O stretching absorptions would be present: one for the ester carbonyl (~1730-1740 cm⁻¹) and one for the carboxylic acid carbonyl (~1700-1720 cm⁻¹).

-

C-O stretching bands for the ester would appear in the 1100-1300 cm⁻¹ region.

-

Part 3: Pharmacological Profile

Succinylmonocholine is the less active metabolite of succinylcholine. While the parent compound is a potent agonist at the nicotinic acetylcholine receptor (nAChR), leading to sustained depolarization and neuromuscular blockade, the monocholine metabolite has significantly weaker activity.[12] Its primary relevance is not its own pharmacological effect but its role as a biomarker for the use of its potent precursor.

Mechanism of Action at the Neuromuscular Junction

Caption: Role of Succinylcholine and its metabolite at the neuromuscular junction.

Succinylcholine mimics acetylcholine but is not rapidly degraded by acetylcholinesterase in the synaptic cleft, leading to prolonged receptor activation and paralysis.[11] Plasma BCHE is responsible for its metabolism. The resulting succinylmonocholine has a much lower affinity for the nAChR and is considered to have very weak neuromuscular blocking activity.[12] The rate of hydrolysis of succinylmonocholine by BCHE is also significantly slower than that of succinylcholine.[13]

Part 4: Analytical Methodologies

The quantification of succinylmonocholine is essential for forensic toxicology to confirm succinylcholine administration, as the parent drug disappears from the blood within minutes.[6][14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this analysis.

Analytical Workflow Diagram

Caption: HPLC-MS/MS workflow for Succinylmonocholine quantification.

Protocol: Quantification of Succinylmonocholine in Serum

This protocol is based on validated isotope dilution methods published in forensic science literature.[6][7]

-

Sample Collection and Stabilization:

-

Rationale: Succinylcholine and succinylmonocholine are susceptible to in-vitro enzymatic hydrolysis. Blood samples must be collected in tubes containing a cholinesterase inhibitor like paraoxon to prevent post-collection degradation.

-

Procedure: Collect blood in tubes pre-treated with an organophosphate cholinesterase inhibitor. Centrifuge to separate plasma or serum and store frozen at -20°C or lower until analysis.

-

-

Sample Preparation:

-

Rationale: An internal standard is essential for accurate quantification by mass spectrometry, correcting for variations in sample extraction and instrument response. Solid-Phase Extraction (SPE) with an ion-pairing agent is used to isolate the polar, quaternary amine compounds from the complex biological matrix.

-

Procedure: a. Thaw the serum sample. b. To a 100 µL aliquot of serum, add the deuterated internal standard (e.g., SMC-d₃). c. Acidify the sample with a weak acid. d. Perform Solid-Phase Extraction using a polymeric reversed-phase cartridge (e.g., Strata-X). Use a loading buffer containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to retain the quaternary amines on the stationary phase. e. Wash the cartridge to remove interfering substances. f. Elute the analytes with a solvent mixture (e.g., methanol/acetonitrile). g. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

-

-

HPLC-MS/MS Analysis:

-

Rationale: Chromatographic separation is required to resolve the analyte from other matrix components before detection. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification.

-

Procedure:

-

HPLC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Hydro RP).

-

Mobile Phase: A gradient elution using:

-

A: 5 mM ammonium formate buffer (pH 3.5) in water.

-

B: Acetonitrile.

-

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for the analyte and one for the internal standard to ensure confident identification and quantification.

-

Example Transition for SMC: m/z 204.1 -> [fragment ion]

-

Example Transition for SMC-d₃: m/z 207.1 -> [corresponding fragment ion]

-

-

-

Part 5: Stability and Storage

The stability of succinylmonocholine is a critical factor in its detection and handling.

-

Chemical Stability: Succinylmonocholine is an ester and is subject to hydrolysis, particularly at alkaline pH. It is significantly more stable than its parent compound, succinylcholine.[6] In blood samples, its detection window can be 6 hours or longer, compared to less than 10 minutes for succinylcholine.[14]

-

Storage:

-

Solid Form: As a solid iodide salt, the compound should be stored in a dry, dark environment at low temperatures (0-4°C for short term, -20°C for long term) to prevent degradation.[9]

-

Solutions: Aqueous solutions should be prepared fresh. For short-term storage, they should be kept refrigerated (2-8°C) and ideally buffered to a slightly acidic pH (4-5), where ester hydrolysis is minimized.[1]

-

Biological Samples: As noted, biological fluids must be treated with a cholinesterase inhibitor and stored frozen (-20°C or below) to ensure the integrity of the analyte.[6] Studies have also shown that storage in plastic containers is preferable to glass, as significant adsorption of these quaternary amines to glass surfaces can occur.[15]

-

References

-

DrugFuture. (n.d.). Succinylcholine Iodide. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the stability of succinylcholine (SUX) and succinylmonocholine (SMC) in plastic and glass. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Succinylcholine Chloride Dihydrate - Impurity B (Iodide Salt). CAS No: 14720-92-4. Retrieved from [Link]

-

PubChem. (n.d.). Succinylcholine Iodide. CID 68325. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuepper, U., Musshoff, F., & Madea, B. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(7), 929-939. doi:10.1002/jms.1230. Retrieved from [Link]

-

PubChem. (n.d.). Succinylcholine. CID 5314. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuepper, U., Herbstreit, F., Peters, J., Madea, B., & Musshoff, F. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 126(2), 259-269. doi:10.1007/s00414-011-0623-0. Retrieved from [Link]

-

precisionFDA. (n.d.). SUCCINYLCHOLINE IODIDE. UNII: PG6H2852BK. Retrieved from [Link]

-

ResearchGate. (n.d.). Amount of choline formed from succinylcholine hydrolysis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Succinylcholine Iodide. The Merck Index Online. Retrieved from [Link]

-

Goedde, H. W., Held, K. R., & Altland, K. (1968). Hydrolysis of succinyldicholine and succinylmonocholine in human serum. Molecular Pharmacology, 4(3), 274-287. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetic Properties of Succinylmonocholine in Surgical Patients. Retrieved from [Link]

-

Pitts, N., Deftereos, D., & Mitchell, G. (2000). Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection. British journal of anaesthesia, 84(5), 639-641. Retrieved from [Link]

-

SpringerMedizin. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. Retrieved from [Link]

-

OUCI. (n.d.). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. Retrieved from [Link]

-

Kuepper, U., Musshoff, F., Hilger, R., Herbstreit, F., & Madea, B. (2010). Pharmacokinetic properties of succinylmonocholine in surgical patients. Journal of analytical toxicology, 34(8), 466-472. doi:10.1093/jat/34.8.466. Retrieved from [Link]

-

Evans, F. T., Gray, P. W., Lehmann, H., & Silk, E. (1954). Hydrolysis of succinylcholine salts. British Journal of Pharmacology and Chemotherapy, 9(4), 429-434. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of Succinylcholine Concentration in Human Plasma by Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. Succinylcholine Iodide [drugfuture.com]

- 2. O,O-SUCCINYLDICHOLINE IODIDE CAS#: 541-19-5 [m.chemicalbook.com]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. researchgate.net [researchgate.net]

- 6. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

- 10. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydrolysis of succinyldicholine and succinylmonocholine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | springermedizin.de [springermedizin.de]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the History and Discovery of Succinylmonocholine Iodide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinylcholine, a depolarizing neuromuscular blocking agent, holds a unique and enduring position in modern anesthesia. Its rapid onset and short duration of action have made it indispensable for procedures requiring brief but profound muscle relaxation, such as endotracheal intubation. The story of its discovery is one of serendipity, rediscovery, and meticulous pharmacological investigation that unfolded over nearly half a century. This guide traces the journey from its first synthesis in 1906, through the elucidation of its muscle-relaxant properties in 1949, to the critical early clinical studies that utilized its iodide salt. Furthermore, we will explore the subsequent discovery of its primary metabolite, succinylmonocholine, which was crucial to understanding its transient effects and has since become a key analyte in forensic toxicology. This paper synthesizes historical accounts with technical protocols to provide a comprehensive view of the genesis of this pivotal molecule.

Part 1: The Latent Discovery - A Molecule Before Its Time (1906-1949)

Initial Synthesis and a Missed Opportunity

The first documented synthesis of the compound we now know as succinylcholine (also called suxamethonium) occurred in 1906. Working at the U.S. Public Health and Marine Hospital Service Hygienic Laboratory, pharmacologists Reid Hunt and René de M. Taveau synthesized a series of choline esters, including the dicholine ester of succinic acid.[1][2] Their objective was to study the relationship between chemical structure and physiological action, particularly the potent vasodepressor effects characteristic of acetylcholine.

However, a critical experimental choice masked the compound's most significant property. In their animal studies, Hunt and Taveau administered curare—a known muscle paralytic—to the animals to prevent muscle spasms and stabilize physiological recordings.[2] This co-administration of a non-depolarizing neuromuscular blocker completely obscured the depolarizing paralytic effects of their newly synthesized succinylcholine, a discovery that would consequently lie dormant for over four decades.

The Rediscovery: Daniel Bovet and the Curariform Action

The true pharmacological potential of succinylcholine was not realized until 1949. A research group at the Istituto Superiore di Sanità in Rome, led by the Swiss-Italian pharmacologist Daniel Bovet, was systematically investigating synthetic alternatives to curare.[1][3] Bovet, who would later receive the 1957 Nobel Prize in Physiology or Medicine for his work on antihistamines and muscle relaxants, hypothesized that the neuromuscular blocking action of d-tubocurarine was related to the distance between its two quaternary ammonium groups.[3][4][5]

This led his team to explore a series of polymethylene bis-quaternary ammonium compounds. Their research culminated in the investigation of succinylcholine, which structurally resembles two linked acetylcholine molecules.[2][6] They observed that this compound possessed a potent, albeit brief, muscle-relaxant effect.[5] Unlike the competitive blockade of curare, succinylcholine's action was characterized by initial muscle fasciculations followed by profound paralysis, a hallmark of what would later be understood as a depolarizing neuromuscular block.[6][7]

Part 2: Pharmacological Deep Dive and the Clinical Emergence of the Iodide Salt

Following Bovet's seminal 1949 publication, a flurry of research activity commenced globally to characterize this promising new agent. The clinical introduction of suxamethonium was described in 1951 by several independent groups across Europe and the United States.[2] A significant portion of this foundational clinical work, particularly from Sweden, focused on the iodide salt of the molecule: succinylcholine iodide.[8][9][10]

Quantifying Potency: The Rabbit Head-Drop Assay

A primary challenge in early pharmacology was the quantitative assessment of muscle relaxant potency. Bovet's group relied on the "head-drop" assay in rabbits, a simple yet effective in vivo model that became a standard for evaluating curariform drugs.[5] The endpoint of this assay—the inability of the animal to hold its head up due to neck muscle paralysis—provided a clear and reproducible measure of neuromuscular blockade.

-

Animal Preparation: Healthy adult rabbits of a consistent weight range are selected. The animals are gently restrained in a holder that allows free movement of the head and neck.

-

Drug Administration: The test compound (e.g., succinylcholine iodide solution) is administered intravenously (IV) via the marginal ear vein. A slow, steady infusion rate is maintained.

-

Observation: The animal is continuously observed for signs of neck muscle weakness.

-

Endpoint Determination: The "head-drop" is defined as the point at which the rabbit can no longer lift its head against gravity. The total dose of the drug administered to achieve this endpoint is recorded.

-

Causality and Validation: The self-validating nature of this protocol lies in its dose-response relationship. Increasing doses lead to a faster and more profound effect. The use of a standardized animal model and a clear, non-subjective endpoint ensures reproducibility. The causality is direct: the administered drug causes neuromuscular blockade, leading to neck muscle paralysis and the observable "head-drop."

Clinical Introduction of Succinylcholine Iodide

In the early 1950s, Stephen Thesleff and his colleagues in Sweden published extensively on the pharmacological properties and clinical applications of succinylcholine iodide.[8][9] Their work established its utility as a short-acting muscle relaxant for surgical procedures and, notably, as an adjunct in electroconvulsive therapy (ECT) to mitigate the severity of muscle contractions.[10][11] While historical records do not explicitly state the rationale for choosing the iodide over other salts (like the now-common chloride), the iodide form would have provided a stable, crystalline solid suitable for preparing sterile aqueous solutions for injection, a common practice for quaternary ammonium compounds.

| Compound Characteristic | Succinylcholine (General) | d-Tubocurarine (for comparison) |

| Mechanism of Action | Depolarizing Agonist[6][7] | Competitive Antagonist |

| Onset of Action (IV) | 30-60 seconds[2][6] | 3-5 minutes |

| Duration of Action | < 10 minutes[2] | 60-90 minutes |

| Initial Effect | Muscle Fasciculations[6] | Flaccid Paralysis |

| Metabolism | Plasma Butyrylcholinesterase[2][6] | Primarily Renal/Hepatic Excretion |

Table 1: Comparative pharmacological properties of succinylcholine and d-tubocurarine as understood in the early 1950s.

Part 3: The Metabolic Puzzle - Discovery of Succinylmonocholine

A key feature that made succinylcholine clinically valuable was its remarkably short duration of action. Researchers quickly deduced this was due to rapid enzymatic breakdown in the bloodstream. The search for the metabolic pathway led to the identification of its primary, and significantly less active, metabolite: succinylmonocholine.

Hydrolysis by Plasma Cholinesterase

It was established that succinylcholine is rapidly hydrolyzed by plasma cholinesterase (now known as butyrylcholinesterase or pseudocholinesterase).[6] This enzyme, synthesized in the liver, is abundant in plasma but nearly absent at the neuromuscular junction itself.[6] Therefore, the drug's effect is terminated not by metabolism at the receptor site, but by its diffusion away from the motor endplate back into the circulation, where it is swiftly degraded.[6]

Identification and Characterization of the Monocholine Metabolite

Work by researchers like F.F. Foldes in the early 1950s was instrumental in isolating and characterizing the metabolites.[12] The hydrolysis occurs in a stepwise fashion. First, the diester (succinyldi choline) is cleaved into succinylmono choline and a molecule of choline.[6][13] Succinylmonocholine is then hydrolyzed much more slowly into succinic acid and a second molecule of choline, both of which are endogenous substances.[13]

Crucially, succinylmonocholine itself possesses only very weak neuromuscular blocking activity, estimated to be 1/20th to 1/80th that of the parent compound, meaning its formation is equivalent to the termination of the clinical effect.[6]

This protocol is based on methodologies used to determine the rate of enzymatic degradation of choline esters in plasma.[14]

-

Sample Preparation: Freshly drawn human blood plasma is obtained. A portion of the plasma is heat-inactivated (e.g., heated to 56-60°C for 30 minutes) to serve as a negative control, denaturing the cholinesterase enzymes.

-

Incubation: A known concentration of succinyldicholine (e.g., as the iodide or chloride salt) and succinylmonocholine iodide are added to separate tubes containing both normal and heat-inactivated plasma.[14]

-

Time Course Sampling: The tubes are incubated at 37°C. Aliquots are removed at specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped immediately, typically by adding an acid or a specific cholinesterase inhibitor.

-

Quantification: The concentration of the remaining parent compound in each aliquot is measured. Early methods would have used bioassays or colorimetric assays for choline; modern methods use mass spectrometry.[13][15]

-

Data Analysis: The rate of disappearance of the compound is calculated. The results from normal plasma are compared to the negligible degradation in the heat-inactivated plasma, confirming that the hydrolysis is enzymatic. This self-validating system directly demonstrates the causality between plasma enzymes and drug metabolism. Studies using this approach showed that the hydrolysis rate of succinylmonocholine iodide was approximately 8 times slower than that of succinyldicholine.[14]

Visualizations

Caption: Plausible historical synthesis pathway for succinylmonocholine iodide.

Caption: Metabolic pathway of succinylcholine via succinylmonocholine.

Conclusion

The history of succinylmonocholine iodide is a compelling narrative of chemical synthesis, pharmacological rediscovery, and metabolic elucidation. From its creation by Hunt and Taveau in 1906, where its true nature was masked, to its celebrated rediscovery by Bovet in 1949, the molecule's path to clinical use was unconventional. The intensive studies of the early 1950s, which heavily featured the iodide salt, rapidly established its place in anesthesiology. The subsequent identification of succinylmonocholine as the key metabolite was the final piece of the puzzle, explaining the drug's desirable ultrashort duration of action. This journey not only gave clinicians an invaluable tool but also deepened our fundamental understanding of neuromuscular transmission and drug metabolism.

References

-

Wood Library-Museum of Anesthesiology. Succinylcholine. [Link]

-

Maltby, J. R. (2016). Daniel Bovet, Nobelist: muscle relaxants in anaesthesia : The role played by two neglected protagonists. Wiener medizinische Wochenschrift (1946), 166(15-16), 487–499. [Link]

-

Thesleff, S. (1952). Succinylcholine iodide: studies on its pharmacological properties and clinical use. Acta physiologica Scandinavica. Supplementum, 27(99), 1–36. [Link]

-

Wikipedia. Suxamethonium chloride. [Link]

-

Holmberg, G., & Thesleff, S. (1952). Succinyl-choline-iodide as a muscular relaxant in electroshock therapy. The American journal of psychiatry, 108(11), 842–846. [Link]

-

Thesleff, S. (1952). The pharmacological properties of succinylcholine iodide; with particular reference to its clinical use as a muscular relaxant. Acta physiologica Scandinavica, 26(2-3), 103–129. [Link]

-

Patsnap Synapse. (2023). Pharmaceutical Insights: Succinylcholine Chloride's R&D Progress. [Link]

-

Bovet, D. (1957). The relationships between isosterism and competition in the field of drug activity. Nobel Lecture. [Link]

-

Encyclopaedia Britannica. Daniel Bovet. [Link]

-

von Dardel O, Thesleff S. (1951). [Clinical results with succinyl choline iodide, a new muscle relaxant]. Nordisk medicin, 46(35), 1308. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68325, Succinylcholine Iodide. [Link]

-

Küpper, U., Heide, S., Daldrup, T., Padosch, S. A., & Musshoff, F. (2007). Pharmacokinetic Properties of Succinylmonocholine in Surgical Patients. ResearchGate. [Link]

-

Küpper, U., Daldrup, T., & Musshoff, F. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of mass spectrometry : JMS, 42(7), 929–939. [Link]

-

Thesleff, S. (1951). [Pharmacological and clinical tests with Lt 1 (O.O.-succinyl-choline-iodide)]. Nordisk medicin, 46(27), 1045. [Link]

-

von Dardel, O., & Thesleff, S. (1952). An Investigation of the Muscle-Relaxing Action of Succinyl-Choline-Iodide in Man. Acta physiologica Scandinavica, 25(4), 348–367. [Link]

-

Foldes, F. F. (1953). Succinylmonocholine Iodide: Its Enzymatic Hydrolysis and Neuromuscular Activity. Proceedings of the Society for Experimental Biology and Medicine, 83(1), 187-189. [Link]

-

Odeh, M., & Lopez, M. J. (2023). Succinylcholine Chloride. In StatPearls. StatPearls Publishing. [Link]

-

OpenAnesthesia. (2024). Succinylcholine. [Link]

-

Dorkins, H. (1982). Suxamethonium - The Development of a Modern Drug from 1906 to the Present Day. Medical History, 26(2), 145–168. [Link]

- Google Patents. (2014).

-

Organic Syntheses. (n.d.). Methyl Iodide. [Link]

-

Kudo, K., Takeda, S., Kito, H., & Ikeda, N. (2007). A Case of Serial Homicide by Injection of Succinylcholine. ResearchGate. [Link]

-

Küpper, U., Heide, S., Daldrup, T., Padosch, S. A., & Musshoff, F. (2007). Pharmacokinetic properties of succinylmonocholine in surgical patients. International journal of legal medicine, 121(4), 286–292. [Link]

Sources

- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 2. Suxamethonium chloride - Wikipedia [en.wikipedia.org]

- 3. Daniel Bovet | Nobel Prize, Antihistamines, Chemotherapy | Britannica [britannica.com]

- 4. Daniel Bovet, Nobelist: muscle relaxants in anaesthesia : The role played by two neglected protagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. openanesthesia.org [openanesthesia.org]

- 7. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Succinylcholine iodide: studies on its pharmacological properties and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The pharmacological properties of succinylcholine iodide; with particular reference to its clinical use as a muscular relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An investigation of the muscle-relaxing action of succinyl-choline-iodide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Succinyl-choline-iodide as a muscular relaxant in electroshock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Succinylmonocholine Iodide | Semantic Scholar [semanticscholar.org]

- 15. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro hydrolysis rate of succinylmonocholine iodide

An In-Depth Technical Guide to the In Vitro Hydrolysis Rate of Succinylmonocholine Iodide

Introduction: The Significance of a Metabolite's Fate

Succinylmonocholine is the primary and pharmacologically less active metabolite of the widely used depolarizing neuromuscular blocking agent, succinyldicholine (suxamethonium).[1][2] The clinical efficacy and duration of action of succinyldicholine are critically dependent on its rapid breakdown in the plasma. This breakdown is a two-step process, initiated by hydrolysis to succinylmonocholine and choline, followed by a slower hydrolysis of succinylmonocholine into succinic acid and choline.[3][4] Understanding the kinetics of this second, rate-limiting step is paramount for researchers in pharmacology, toxicology, and drug development. It provides crucial insights into the mechanisms of prolonged paralysis in patients with certain genetic traits, the development of potential reversal agents, and the forensic analysis of drug-related incidents.[5][6]

This guide serves as a technical resource for scientists, offering a detailed exploration of the principles and methodologies governing the in vitro hydrolysis of succinylmonocholine iodide. We will delve into the enzymatic and chemical pathways, kinetic parameters, and robust experimental protocols designed to quantify its rate of degradation.

Biochemical Pathways of Hydrolysis

The breakdown of succinylmonocholine in a biological matrix is not a singular event but a combination of enzymatic and non-enzymatic processes. While one pathway is dominant under physiological conditions, understanding both is essential for designing accurate in vitro models.

Enzymatic Hydrolysis: The Central Role of Butyrylcholinesterase (BChE)

The primary catalyst for succinylmonocholine hydrolysis in the body is Butyrylcholinesterase (BChE, EC 3.1.1.8), also known as pseudocholinesterase or plasma cholinesterase.[7][8] This serine hydrolase is synthesized in the liver and circulates in the plasma, where it is responsible for metabolizing various choline esters.[9][10]

The enzymatic reaction proceeds as follows: Succinylmonocholine + H₂O --(BChE)--> Succinic Acid + Choline

Unlike acetylcholinesterase (AChE), which is highly specific for acetylcholine and found at the neuromuscular junction, BChE is not present in the synaptic cleft.[2][11] Consequently, the hydrolysis of succinyldicholine and its metabolite, succinylmonocholine, occurs in the plasma as the drug diffuses away from the motor endplate.[12] The rate of this BChE-mediated hydrolysis is significantly slower for succinylmonocholine compared to its parent compound, succinyldicholine.[13] This kinetic difference is a key determinant of the overall clearance of the drug from the body.

Chemical (Non-Enzymatic) Hydrolysis

Succinylmonocholine, as an ester, is also susceptible to spontaneous chemical hydrolysis. This reaction is highly dependent on the physicochemical conditions of the solution, primarily pH and temperature.[14] Aqueous solutions of succinylcholine salts are most stable at a pH of 4-5 and undergo progressive hydrolysis as the pH becomes more alkaline.[15] Similarly, the rate of this decomposition increases with temperature.[14]

While the contribution of chemical hydrolysis is minimal compared to the enzymatic rate at physiological pH (around 7.4) and temperature (37°C), it is a critical factor to control in experimental design. Failure to account for non-enzymatic degradation can lead to an overestimation of the enzymatic rate. Therefore, a proper control, consisting of the substrate in buffer without the enzyme, must always be included in the experimental setup.

Factors Influencing In Vitro Hydrolysis Rate

The velocity of succinylmonocholine hydrolysis in an in vitro setting is not a fixed value but is influenced by several key variables. Careful control and consideration of these factors are the bedrock of a reproducible and reliable assay.

| Factor | Description of Impact on Hydrolysis Rate | Causality / Rationale |

| BChE Concentration | Directly Proportional: The rate of reaction increases linearly with the concentration of active BChE. | More enzyme molecules are available to bind with and process the substrate, increasing the overall turnover rate. |

| Substrate Concentration | Follows Michaelis-Menten Kinetics: The rate increases with substrate concentration until the enzyme becomes saturated (Vmax). | At low concentrations, the rate is limited by substrate availability. At high concentrations, the rate is limited by the enzyme's intrinsic catalytic speed. |

| Temperature | Increases to an Optimum: Rate generally increases with temperature until a point where the enzyme begins to denature, causing a rapid loss of activity. | Higher temperatures increase molecular kinetic energy, leading to more frequent enzyme-substrate collisions. Excessive heat disrupts the enzyme's tertiary structure, destroying the active site.[14] |

| pH | Optimal Range: BChE has an optimal pH range for activity. Deviations from this optimum decrease the rate. | pH affects the ionization state of amino acid residues in the enzyme's active site and can alter the overall protein conformation, impacting its ability to bind the substrate and catalyze the reaction. |

| Inhibitors | Rate Reduction: The presence of competitive or non-competitive inhibitors will decrease the measured hydrolysis rate. | Cholinesterase inhibitors (e.g., physostigmine, organophosphates) can block the active site or allosterically modify the enzyme, preventing substrate hydrolysis.[16][17] |

| Ionic Strength | Modulatory Effect: The salt concentration of the buffer can influence enzyme activity. | Ions can interact with charged residues on the enzyme surface, potentially altering its conformation and catalytic efficiency. |

| BChE Genetic Variants | Altered Kinetics: Different genetic variants of BChE exhibit different hydrolytic efficiencies for succinylmonocholine.[5][18] | Mutations in the BCHE gene can lead to an enzyme with a lower affinity for the substrate (higher Km) or a reduced catalytic turnover rate, significantly slowing hydrolysis.[18] |

Methodologies for Measuring Hydrolysis Rate

Quantifying the rate of succinylmonocholine hydrolysis involves measuring the change in concentration of either the substrate or one of the products over time. Several robust analytical techniques are available to researchers.

Spectrophotometric Assays

These methods are often preferred for their simplicity, high throughput, and suitability for routine laboratory use.[16] They typically do not measure succinylmonocholine or choline directly but use a series of coupled enzymatic reactions that result in a colored or fluorescent product. A common approach involves measuring the production of choline.[16]

-

Choline Oxidase: The choline produced from hydrolysis is oxidized by choline oxidase, generating hydrogen peroxide (H₂O₂).

-

Peroxidase: The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate (e.g., with phenol and 4-aminoantipyrine), producing a colored compound that can be measured with a spectrophotometer.[16]

The rate of color development is directly proportional to the rate of succinylmonocholine hydrolysis.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) offers high specificity and sensitivity. These methods directly separate and quantify the substrate and its metabolites in the reaction mixture.

-

HPLC with Electrochemical Detection (HPLC-ED): This is a highly sensitive method for quantifying choline. After chromatographic separation, choline can be enzymatically converted post-column to generate H₂O₂, which is then detected electrochemically.[17][19][20] This method allows for the direct measurement of succinylcholine's breakdown product.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for specificity and quantification, capable of detecting and measuring both succinylmonocholine and its parent compound at very low concentrations.[6] It is particularly valuable in complex matrices and forensic applications.[21]

Detailed Experimental Protocol: A Spectrophotometric Approach

This protocol provides a self-validating system for determining the BChE-mediated hydrolysis rate of succinylmonocholine iodide by quantifying the production of choline.

Rationale and Overview

The protocol is based on the coupled enzyme assay described by Dietz et al. and adapted for succinylcholine hydrolysis.[16] The rate of choline production from succinylmonocholine is measured by monitoring the increase in absorbance at 500 nm. The inclusion of a "no-enzyme" control is critical to correct for any non-enzymatic hydrolysis, ensuring the measured rate is attributable solely to BChE activity.

Materials and Reagents

-

Succinylmonocholine Iodide (Substrate)

-

Purified human Butyrylcholinesterase (BChE) or human plasma sample

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Choline Oxidase (≥ 1 U/mL)

-

Horseradish Peroxidase (HRP) (≥ 2 U/mL)

-

Phenol (4-aminophenazone)

-

4-Aminoantipyrine (4-AAP)

-

96-well microplate

-

Temperature-controlled microplate reader (37°C) or spectrophotometer with a cuvette holder

Step-by-Step Procedure

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a concentrated stock solution of succinylmonocholine iodide in deionized water. Determine the exact concentration via spectrophotometry or use the manufacturer's analysis.

-

Enzyme Solution: Prepare a working solution of BChE in phosphate buffer. The final concentration should be chosen to yield a linear reaction rate for at least 10-15 minutes.

-

Color Reagent Mix: Prepare a fresh mixture in phosphate buffer containing choline oxidase, HRP, phenol, and 4-AAP at their final desired assay concentrations. Protect this solution from light.

-

-

Assay Setup (per well in a 96-well plate):

-

Test Wells: Add 150 µL of the Color Reagent Mix. Add 20 µL of the BChE enzyme solution.

-

Control Wells (Non-Enzymatic Hydrolysis): Add 150 µL of the Color Reagent Mix. Add 20 µL of phosphate buffer (in place of the enzyme solution).

-

Blank Wells: Add 170 µL of the Color Reagent Mix. Add 30 µL of phosphate buffer.

-

-

Initiating the Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

-

To start the reaction, add 30 µL of the succinylmonocholine iodide substrate solution to all Test and Control wells.

-

Immediately place the plate in the microplate reader.

-

-

Data Collection:

-

Monitor the increase in absorbance at 500 nm (A₅₀₀) every 60 seconds for 15-20 minutes. The plate reader should be set to maintain a constant temperature of 37°C.

-

Data Analysis and Rate Calculation

-

Correct for Blank: Subtract the average A₅₀₀ of the Blank wells from the A₅₀₀ readings of all Test and Control wells at each time point.

-

Plot Data: Plot the corrected absorbance (A₅₀₀) versus time (in minutes) for both the Test and Control reactions.

-

Determine Initial Rates: Identify the linear portion of each curve (usually the first 5-10 minutes). Calculate the slope of this linear portion using linear regression. The slope (ΔA₅₀₀/min) represents the initial reaction rate.

-

Slope_Test = Total hydrolysis rate (enzymatic + non-enzymatic)

-

Slope_Control = Non-enzymatic hydrolysis rate

-

-

Calculate Net Enzymatic Rate:

-

Net Rate (ΔA₅₀₀/min) = Slope_Test - Slope_Control

-

-

Convert to Molar Rate: Use the Beer-Lambert law (A = εbc) to convert the rate from absorbance units to molar concentration units. A standard curve using known concentrations of choline should be run to determine the molar extinction coefficient (ε) for the specific chromophore produced in your assay system.

-

Rate (µmol/L/min) = (Net Rate (ΔA₅₀₀/min) * 1,000,000) / (ε * b)

-

Where 'b' is the path length in cm.

-

-

Applications in Research and Drug Development

-

Pharmacogenetics: In vitro hydrolysis assays are fundamental for characterizing the functional consequences of BCHE gene variants.[5] Individuals with atypical or deficient BChE variants experience prolonged paralysis after succinyldicholine administration because they are unable to effectively hydrolyze the drug and its metabolite.[12][22] These assays allow for the precise quantification of this reduced metabolic capacity.

-

Toxicology and Forensic Science: Determining the presence and activity of BChE is crucial in post-mortem investigations where succinyldicholine administration is suspected.[6][21] Since the parent drug is degraded extremely rapidly, its metabolite, succinylmonocholine, serves as a more stable marker.[6]

-

Biotherapeutics: There is research into using recombinant BChE as a therapeutic agent to reverse succinylcholine-induced apnea or as a scavenger for organophosphate nerve agents.[22] In vitro hydrolysis assays are essential for confirming the activity and stability of these protein-based drugs.

Conclusion

The in vitro hydrolysis rate of succinylmonocholine iodide is a critical parameter governed primarily by the activity of butyrylcholinesterase. Its measurement requires carefully controlled experimental conditions that account for both enzymatic and non-enzymatic degradation pathways. Robust methodologies, such as spectrophotometric and chromatographic assays, provide the necessary tools for researchers to probe the kinetics of this vital metabolic step. A thorough understanding of these principles and techniques empowers scientists to advance our knowledge in pharmacogenetics, clinical diagnostics, and the development of novel therapeutic interventions.

References

-

Reaction 1: Hydrolysis of succinylcholine (Succ) by... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

A New Succinylcholine-Based Assay of Plasma Cholinesterase - PubMed. (1981). Clinical Chemistry, 27(7), 1311-1313. [Link]

-

Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - NIH. (2009). Genetics and Molecular Research, 8(1), 22-29. [Link]

-

Pharmacology of Succinylcholine. (n.d.). Retrieved January 16, 2026, from [Link]

-

Succinylcholine Chloride - StatPearls - NCBI Bookshelf - NIH. (2025). Retrieved January 16, 2026, from [Link]

-

Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 16, 2026, from [Link]

-

Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One - Research journals. (2013). PLOS ONE, 8(3), e59159. [Link]

-

Butyrylcholinesterase - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Determination of succinylcholine hydrolytic enzyme activity in human plasma - PubMed. (1990). Journal of Chromatography B: Biomedical Sciences and Applications, 533, 23-33. [Link]

-

Hydrolysis of succinyldicholine and succinylmonocholine in human serum - PubMed. (1968). Molecular Pharmacology, 4(3), 274-287. [Link]

-

PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. (2018). Pharmacogenetics and Genomics, 28(9), 205-217. [Link]

-

Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection - SciSpace. (2000). British Journal of Anaesthesia, 85(4), 592-598. [Link]

-

Emerging significance of butyrylcholinesterase - PMC - PubMed Central. (2015). World Journal of Gastroenterology, 21(45), 12770-12777. [Link]

-

Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection | BJA: British Journal of Anaesthesia | Oxford Academic. (2000). British Journal of Anaesthesia, 85(4), 592-598. [Link]

-

Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed. (2000). British Journal of Anaesthesia, 85(4), 592-598. [Link]

-

Cholinesterases: Distribution and Function - JoVE. (2023). Retrieved January 16, 2026, from [Link]

-

Cholinesterase Its significance in anaesthetic practice - Semantic Scholar. (1995). Anaesthesia, 50(12), 1072-1078. [Link]

-

Hydrolysis of succinylcholine salts - SciSpace. (1954). British Journal of Pharmacology and Chemotherapy, 9(4), 429-434. [Link]

-

Cholinesterase. Its significance in anaesthetic practice - PubMed. (1995). Anaesthesia, 50(12), 1072-1078. [Link]

-

Succinylcholine Monograph for Professionals - Drugs.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

Depolarizing Blockers: Pharmocokinetics - JoVE. (2023). Retrieved January 16, 2026, from [Link]

-

Drugs metabolized by pseudocholinesterase - YouTube. (2024). Retrieved January 16, 2026, from [Link]

-

Succinylmonocholine Iodide - Semantic Scholar. (1953). Proceedings of the Society for Experimental Biology and Medicine, 83(1), 187-189. [Link]

-

Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed. (2012). International Journal of Legal Medicine, 126(2), 241-249. [Link]

-

Succinylmonocholine iodide: its enzymatic hydrolysis and neuromuscular activity - PubMed. (1953). Proceedings of the Society for Experimental Biology and Medicine, 83(1), 187-189. [Link]

-

Succinylcholine - OpenAnesthesia. (2024). Retrieved January 16, 2026, from [Link]

-

Cholinesterase - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | Request PDF - ResearchGate. (2012). Retrieved January 16, 2026, from [Link]

-

Hydrolysis of suxamethonium by different types of plasma - PMC - NIH. (1966). British Journal of Pharmacology and Chemotherapy, 28(1), 130-143. [Link]

Sources

- 1. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Video: Depolarizing Blockers: Pharmocokinetics [jove.com]

- 5. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]

- 8. Video: Cholinesterases: Distribution and Function [jove.com]

- 9. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholinesterase Its significance in anaesthetic practice | Semantic Scholar [semanticscholar.org]

- 11. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. openanesthesia.org [openanesthesia.org]

- 13. Succinylmonocholine Iodide | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. A new succinylcholine-based assay of plasma cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (Open Access) Determination of succinylcholine in plasma by high‐pressure liquid chromatography with electrochemical detection (2000) | N.I. Pitts | 21 Citations [scispace.com]

- 18. Hydrolysis of suxamethonium by different types of plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Reversal of Succinylcholine Induced Apnea with an Organophosphate Scavenging Recombinant Butyrylcholinesterase | PLOS One [journals.plos.org]

Synthesis and purification of succinylmonocholine iodide for research use

An In-Depth Technical Guide to the Synthesis and Purification of Succinylmonocholine Iodide for Research Applications

Introduction

Succinylmonocholine (SMC) is the primary, more stable metabolite of the depolarizing neuromuscular blocking agent succinylcholine (SUX). Due to the extremely rapid in-vivo hydrolysis of succinylcholine, its detection in forensic and clinical toxicology presents a significant analytical challenge.[1][2] Consequently, succinylmonocholine serves as a crucial biomarker for confirming the administration of its parent compound.[3] The availability of pure SMC, particularly isotopically labeled variants, is indispensable for the development of validated quantitative analytical methods, such as those employing isotope dilution mass spectrometry.[1][4]

This guide provides a detailed technical framework for the synthesis and purification of succinylmonocholine iodide. It is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure reproducibility and high purity of the final compound.

Part 1: Chemical Synthesis of Succinylmonocholine Iodide

The synthesis of succinylmonocholine iodide is most effectively approached as a two-step process. This strategy involves the initial formation of an ester intermediate, followed by a quaternization reaction to yield the final quaternary ammonium salt. This pathway is chemically logical, separating the esterification from the amine alkylation to prevent competing reactions and maximize yield.

Synthesis Principle

The core of the synthesis is a sequential reaction:

-

Esterification: Succinic anhydride is reacted with N,N-dimethylaminoethanol. The anhydride ring is opened by the alcohol group of the dimethylaminoethanol, forming an ester linkage and a terminal carboxylic acid on one side and a tertiary amine on the other, yielding the intermediate desmethyl-succinylmonocholine.

-

Quaternization: The tertiary amine of the intermediate is then specifically alkylated using methyl iodide. This reaction, known as Menshutkin quaternization, converts the tertiary amine into a quaternary ammonium iodide salt, affording the target molecule, succinylmonocholine iodide.[1]

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| Succinic Anhydride | 108-30-5 | 100.07 | Moisture sensitive solid |

| N,N-Dimethylaminoethanol | 108-01-0 | 89.14 | Corrosive, flammable liquid |

| Methyl Iodide | 74-88-4 | 141.94 | Toxic, light-sensitive liquid |

| Acetone | 67-64-1 | 58.08 | Anhydrous, volatile solvent |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous, highly flammable solvent |

Experimental Protocol: Synthesis

Step 1: Synthesis of Desmethyl-Succinylmonocholine (Intermediate)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add succinic anhydride (1 equivalent). Dissolve it in a suitable anhydrous solvent such as acetone.

-

Reaction: While stirring, slowly add N,N-dimethylaminoethanol (1 equivalent) to the solution. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours to ensure complete reaction.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator. The resulting product is the crude desmethyl-succinylmonocholine intermediate, which can be used in the next step without further purification.

Step 2: Quaternization to Succinylmonocholine Iodide

-

Setup: In a fume hood, dissolve the crude intermediate from the previous step in anhydrous acetone.

-

Reagent Addition: To the stirred solution, add methyl iodide (1.1 equivalents). Caution: Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[5]

-

Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. As the reaction proceeds, the quaternary ammonium salt product, being less soluble in acetone, will precipitate out of the solution as a white or off-white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold diethyl ether to remove unreacted methyl iodide and other soluble impurities.

-

Drying: Dry the crude succinylmonocholine iodide under vacuum to remove residual solvent.

Synthesis Workflow Diagram

Caption: Two-step synthesis of succinylmonocholine iodide.

Part 2: Purification by Recrystallization

The crude product obtained from the synthesis contains unreacted starting materials and potential side products. Recrystallization is a highly effective method for purifying solid organic compounds, based on the principle of differential solubility.[6]

Purification Principle

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).

Experimental Protocol: Purification

-

Solvent Selection: A common solvent system for salts like succinylmonocholine iodide is a polar protic solvent like ethanol or a mixture such as ethanol/acetone. The optimal solvent or solvent pair should be determined empirically.

-

Dissolution: Place the crude succinylmonocholine iodide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.[6]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal by hot filtration.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a mild temperature to remove all traces of solvent. The result should be a pure, crystalline solid.

Purification Workflow Diagram

Caption: Workflow for the purification of succinylmonocholine iodide.

Part 3: Quality Control and Characterization

Verifying the identity and purity of the final product is a critical step. A combination of analytical techniques provides a self-validating system, ensuring the material is suitable for research use.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity assessment.[1] | The spectra should show peaks corresponding to all protons and carbons in the succinylmonocholine structure with correct chemical shifts, integrations, and coupling patterns. The absence of significant impurity peaks is crucial. |

| Mass Spectrometry (e.g., HPLC-MS/MS) | Confirms molecular weight and structural identity.[1][4] | The mass spectrum should display the correct molecular ion for the succinylmonocholine cation. Tandem MS (MS/MS) will provide a characteristic fragmentation pattern for unequivocal identification. |

| High-Performance Liquid Chromatography (HPLC) | Determines purity.[4] | A single, sharp peak should be observed on the chromatogram, indicating the absence of impurities. Purity can be quantified as a percentage of the total peak area. |

| Melting Point Analysis | Assesses purity.[6] | A pure crystalline solid will have a sharp and distinct melting point range. A broad melting range typically indicates the presence of impurities. |

Part 4: Safety and Handling

Chemical Hazards:

-

Succinylmonocholine Iodide: As an analog of succinylcholine, this compound should be treated as toxic. It is a neuromuscular depolarizing agent. Avoid ingestion, inhalation, and skin contact.[7][8]

-

Methyl Iodide: Toxic, a suspected carcinogen, and light-sensitive.[5]

-

N,N-Dimethylaminoethanol: Corrosive and flammable.

Personal Protective Equipment (PPE):

-

Wear appropriate eye protection (safety goggles or a face shield).[9]

-

Use a laboratory coat and closed-toe shoes.

-

Wear compatible, chemical-resistant gloves to prevent skin exposure.[8]

Engineering Controls:

-

All steps, especially those involving volatile, flammable, or highly toxic reagents like methyl iodide, must be performed in a certified chemical fume hood to ensure adequate ventilation.[8][10]

Disposal:

-

Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations.[9][11]

References

- Spectrum Chemical. (2022, September 23).

- ECHEMI.

- Cayman Chemical. (2025, December 4). Succinylcholine (chloride hydrate)

- Kuepper, U., et al. (2007). Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses. Journal of Mass Spectrometry, 42(7), 929-939.

- Fisher Scientific. (2015, August 3).

- Biosynth. (2023, November 8).

- Agency for Toxic Substances and Disease Registry. Analytical Methods.

- Kuepper, U., et al. (2008). A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples. Journal of Mass Spectrometry, 43(7), 967-976.

- Semantic Scholar. Succinylmonocholine Iodide.

- El-Didamony, A. M. (2009). Spectroscopic determination of succinylcholine in dosage forms using eosin Y. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 738-742.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 68325, Succinylcholine Iodide.

- El-Didamony, A. M. (2009). Spectroscopic determination of succinylcholine in dosage forms using eosin Y. PubMed.

- Professor Dave Explains. (2020, January 10).

- Google Patents. (2014).

- Organic Syntheses. Methyl iodide.

- Kuepper, U., et al. (2011). Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes. International Journal of Legal Medicine, 125(6), 785-793.

- Semantic Scholar. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection.

- Kuepper, U., et al. (2010). Pharmacokinetic properties of succinylmonocholine in surgical patients. Journal of Analytical Toxicology, 34(7), 374-380.

Sources

- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

Succinylmonocholine iodide solubility in common laboratory solvents

An In-Depth Technical Guide to the Solubility of Succinylmonocholine Iodide in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Introduction

For researchers and professionals in pharmacology and drug development, a precise understanding of a compound's physicochemical properties is fundamental to experimental design and interpretation. Succinylmonocholine, a primary metabolite of the widely used neuromuscular blocking agent succinylcholine, is a subject of significant interest. This guide focuses on the iodide salt of succinylmonocholine, a bis-quaternary ammonium compound. Its solubility characteristics dictate the choice of solvents for in vitro assays, analytical method development, and formulation studies.

The solubility of an ionic compound like succinylmonocholine iodide is governed by its molecular structure, the nature of its counter-ion, and the physicochemical properties of the solvent. As a quaternary ammonium salt, it possesses a permanent positive charge, which is a primary determinant of its behavior in solution. This document provides a detailed examination of its solubility across a spectrum of common laboratory solvents, explains the underlying chemical principles, and offers robust methodologies for empirical solubility determination.

Physicochemical Properties of Succinylmonocholine Iodide

A foundational understanding of succinylmonocholine iodide begins with its core chemical and physical attributes. These properties provide the basis for predicting its solubility and stability.

| Property | Value | Source(s) |

| CAS Number | 541-19-5 | [1] |

| Molecular Formula | C₁₄H₃₀I₂N₂O₄ | [2][3][4] |

| Molecular Weight | 544.21 g/mol | [1][2][3] |

| IUPAC Name | trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium diiodide | [2] |

| Appearance | Slightly hygroscopic crystals | [1][5] |

| Melting Point | 243-245 °C | [1] |

Synonyms include: Suxamethonium iodide, Celocurine, Diacetylcholine iodide.[1][2]

The Chemical Basis of Solubility

The solubility of succinylmonocholine iodide is best understood through the "like dissolves like" principle, which relates polarity and intermolecular forces between the solute and solvent. As a pre-charged ionic compound, its solubility is dictated by the solvent's ability to solvate the succinylmonocholine dication and the two iodide anions.

-

Ionic Nature : The molecule features two quaternary ammonium groups, which carry a permanent positive charge regardless of pH.[6] This ionic character is the most significant factor driving its solubility.

-

Solvent Polarity : Polar solvents are required to stabilize these charges. The efficiency of solvation depends on the solvent's dielectric constant and its ability to form ion-dipole interactions.

-

Hydrogen Bonding : Polar protic solvents, such as water and alcohols, can form hydrogen bonds, which further stabilize the iodide anion and the ester groups of the cation, enhancing solubility.

-

Counter-ion Effect : The iodide (I⁻) counter-ion also influences solubility. While succinylmonocholine chloride and bromide are also common salts, the larger, more polarizable iodide anion can affect crystal lattice energy and solvation energy, leading to slight differences in solubility compared to its halide counterparts.

The interplay of these factors explains the solubility profile detailed in the following section.

Sources

- 1. Succinylcholine Iodide [drugfuture.com]

- 2. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. GSRS [precision.fda.gov]

- 5. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Unveiling the Solid State: A Technical Guide to the Crystalline Architecture of Choline Esters, Focusing on Succinylcholine Iodide

This guide provides a detailed exploration into the crystalline structure of succinylcholine iodide, a compound of significant interest in pharmacology and drug development. While crystallographic data for its primary metabolite, succinylmonocholine iodide, is not publicly available, this document will leverage the comprehensive structural analysis of the parent compound, succinyldicholine diiodide, to provide a foundational understanding of the conformational properties and solid-state interactions that govern this class of molecules. We will delve into the principles of X-ray crystallography, the definitive technique for atomic-level structural elucidation, and present a logical, experimentally-grounded narrative for researchers, scientists, and drug development professionals.

Introduction: The Significance of Crystalline Structure in Choline Esters

Succinylcholine, a bis-choline ester of succinic acid, is a depolarizing neuromuscular blocking agent widely used in clinical settings to induce muscle relaxation.[1] Its biological activity is intrinsically linked to its three-dimensional shape, which dictates its ability to bind to and activate nicotinic acetylcholine receptors. The iodide salt of succinylcholine is a common form for its preparation and study. In vivo, succinylcholine is rapidly hydrolyzed to succinylmonocholine, and then more slowly to succinic acid and choline.[2]

Understanding the crystalline structure of these molecules is paramount. The solid-state arrangement of atoms reveals the preferred molecular conformation, bond lengths, bond angles, and intermolecular interactions. This information is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating molecular shape with biological function.

-

Pharmacophore Modeling: Designing new drugs with enhanced efficacy and specificity.

-

Physicochemical Property Prediction: Understanding solubility, stability, and bioavailability.

-

Polymorph Screening: Identifying and characterizing different crystalline forms of a drug, which can have profound effects on its therapeutic performance.

This guide will focus on the crystallographic analysis of succinyldicholine diiodide as a proxy for understanding the structural characteristics of succinylmonocholine iodide, based on the seminal work in this area.[3][4]

The Experimental Core: Determining the Crystalline Structure via Single-Crystal X-ray Diffraction

The primary method for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction.[4] This technique relies on the principle that a crystal, with its periodically arranged atoms, can act as a three-dimensional diffraction grating for X-rays. By analyzing the pattern of diffracted X-rays, we can reconstruct a three-dimensional model of the electron density within the crystal, and from this, infer the positions of the atoms.

The overall workflow can be logically divided into three main stages: crystallization, data collection, and structure solution and refinement.

Sources

- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinylcholine Iodide | C14H30I2N2O4 | CID 68325 - PubChem [pubchem.ncbi.nlm.nih.gov]